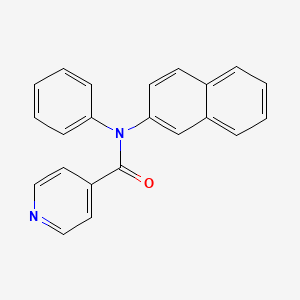
N-2-naphthyl-N-phenylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-naphthyl-N-phenylisonicotinamide (NITD-008) is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It is a member of the isonicotinamide family of compounds, which are known for their diverse pharmacological properties. NITD-008 has been synthesized using various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-2-naphthyl-N-phenylisonicotinamide is not fully understood, but studies have suggested that it may target multiple pathways in the cell. In tuberculosis, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall of M. tuberculosis. In malaria, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. In cancer, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-2-naphthyl-N-phenylisonicotinamide has been shown to have various biochemical and physiological effects in preclinical studies. In tuberculosis, N-2-naphthyl-N-phenylisonicotinamide has been shown to reduce bacterial load in infected mice and to prevent the development of drug resistance. In malaria, N-2-naphthyl-N-phenylisonicotinamide has been shown to reduce parasite load in infected mice and to prevent the development of drug resistance. In cancer, N-2-naphthyl-N-phenylisonicotinamide has been shown to inhibit cancer cell growth and induce apoptosis in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-naphthyl-N-phenylisonicotinamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, there are also limitations to its use, including its solubility and stability issues, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-2-naphthyl-N-phenylisonicotinamide. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesemethoden
N-2-naphthyl-N-phenylisonicotinamide can be synthesized using various methods, including the reaction of 2-naphthylamine and phenyl isonicotinate in the presence of a catalyst. Another method involves the reaction of 2-naphthylamine with 2-chloronicotinic acid, followed by reaction with phenylboronic acid in the presence of a palladium catalyst. N-2-naphthyl-N-phenylisonicotinamide can also be synthesized using a microwave-assisted method, which involves the reaction of 2-naphthylamine and phenyl isonicotinate in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
N-2-naphthyl-N-phenylisonicotinamide has been studied for its potential therapeutic applications in various diseases, including tuberculosis, malaria, and cancer. In tuberculosis, N-2-naphthyl-N-phenylisonicotinamide has shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In malaria, N-2-naphthyl-N-phenylisonicotinamide has shown activity against both the blood and liver stages of the parasite. In cancer, N-2-naphthyl-N-phenylisonicotinamide has shown potential as a chemotherapeutic agent, with studies showing inhibition of cancer cell growth and induction of apoptosis.
Eigenschaften
IUPAC Name |
N-naphthalen-2-yl-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(18-12-14-23-15-13-18)24(20-8-2-1-3-9-20)21-11-10-17-6-4-5-7-19(17)16-21/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIZSQXIZLQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-2-yl-N-phenylpyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

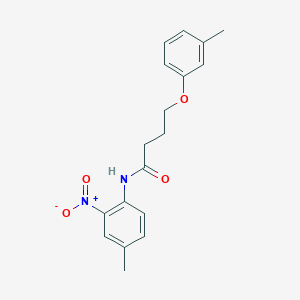
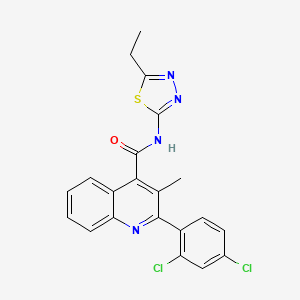
![1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)
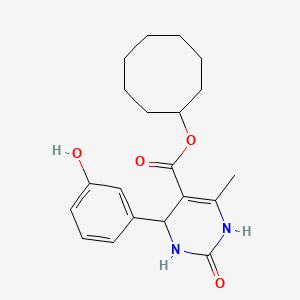
![allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5143676.png)
![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
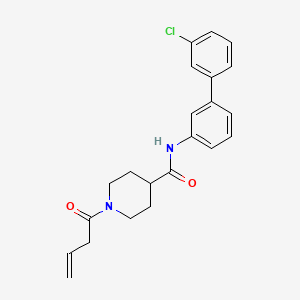
![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)
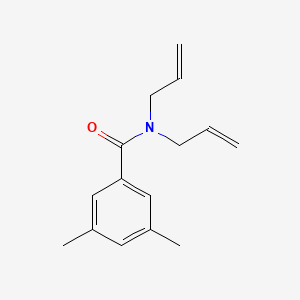
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)